molecular formula C13H17N3S B4070782 N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine

Cat. No. B4070782
M. Wt: 247.36 g/mol
InChI Key: ZLHKAVXKRVSMJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine is a chemical compound that has been widely used in scientific research. It is commonly known as MTMEA and belongs to the class of compounds known as arylalkylamines. MTMEA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of MTMEA is not fully understood. However, it is believed to act primarily as a modulator of neurotransmitter release. Specifically, it has been found to enhance the release of dopamine, norepinephrine, and serotonin in certain brain regions. MTMEA has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations.
Biochemical and Physiological Effects:
MTMEA has a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin. MTMEA has also been shown to inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations. Additionally, it has been found to have effects on ion channels, including the inhibition of voltage-gated sodium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTMEA in lab experiments is its ability to modulate neurotransmitter release. This makes it a valuable tool for studying the effects of neurotransmitters on various physiological processes. Additionally, MTMEA has been found to have a relatively low toxicity profile, making it a safer alternative to some other compounds.
However, there are also some limitations to using MTMEA in lab experiments. For example, it has a relatively short half-life, meaning that its effects may be short-lived. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving MTMEA. One area of interest is the development of new therapeutic agents that target the neurotransmitter systems modulated by MTMEA. Additionally, further research is needed to fully understand the mechanism of action of MTMEA and its effects on ion channels. Finally, there is potential for the development of new imaging techniques that utilize MTMEA to visualize neurotransmitter release in vivo.

Scientific Research Applications

MTMEA has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a wide range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain receptors. MTMEA has also been used in studies of drug addiction and withdrawal, as well as in the development of new therapeutic agents.

properties

IUPAC Name

N-methyl-2-(4-methyl-1,3-thiazol-5-yl)-N-(pyridin-2-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-11-13(17-10-15-11)6-8-16(2)9-12-5-3-4-7-14-12/h3-5,7,10H,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHKAVXKRVSMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCN(C)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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